For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Octaethylene Glycol: Chemical Properties and Applications in Research and Drug Development
Octaethylene glycol (OEG), a monodisperse polyethylene glycol (PEG) derivative, is a versatile polyether compound recognized for its excellent solubility in water and various organic solvents. Its well-defined structure and biocompatibility make it a crucial component in a multitude of applications, ranging from industrial processes to advanced biomedical research and pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, key applications, and relevant experimental protocols.
Core Chemical and Physical Properties
The distinct properties of octaethylene glycol are foundational to its utility. As a polymer consisting of eight ethylene glycol monomers with two terminal hydroxyl groups, its PEG chain significantly enhances the water solubility of compounds it is conjugated with.[1][2] The key quantitative properties are summarized below for clear reference.
Table 1: Physicochemical Properties of Octaethylene Glycol
| Property | Value | Source(s) |
| CAS Number | 5117-19-1 | [1] |
| Molecular Formula | C₁₆H₃₄O₉ | |
| Molecular Weight | 370.44 g/mol | |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | |
| Melting Point | 20 - 25 °C | |
| Boiling Point | 471.5 °C at 760 mmHg; 175 °C at 0.01 Torr | |
| Density | 1.13 g/cm³ | |
| Refractive Index (n20D) | 1.4640 - 1.47 | |
| Flash Point | 239 °C | |
| pKa (Predicted) | 14.06 ± 0.10 | |
| Solubility | Excellent in water and organic solvents |
Applications in Research and Drug Development
Octaethylene glycol's unique characteristics, including its hydrophilicity, flexibility, and low toxicity profile, make it an invaluable tool in the life sciences. Its ability to modify the properties of molecules and surfaces has led to its widespread adoption in several key areas.
Drug Delivery and PEGylation
PEGylation, the covalent attachment of PEG chains to therapeutic molecules, is a cornerstone of modern drug delivery. Octaethylene glycol is used to:
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Enhance Solubility and Bioavailability : It improves the water solubility of hydrophobic drugs, facilitating their formulation and administration.
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Prolong Circulation Half-Life : By increasing the hydrodynamic volume of a drug, PEGylation can reduce its renal clearance rate, extending its presence in the bloodstream.
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Reduce Immunogenicity : The hydrophilic PEG chain can shield the drug from the host's immune system, reducing the likelihood of an immune response.
The general workflow of PEGylation involves activating the terminal hydroxyl groups of octaethylene glycol and reacting it with a functional group on the drug molecule.
Caption: General workflow for drug PEGylation using octaethylene glycol.
PROTAC Linkers
Proteolysis Targeting Chimeras (PROTACs) are novel therapeutic agents designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation. A PROTAC molecule consists of two ligands—one binding to a target protein and another to an E3 ubiquitin ligase—connected by a linker. Octaethylene glycol is an ideal linker due to its optimal length, flexibility, and solubility, which are critical for enabling the formation of a stable ternary complex between the target protein and the E3 ligase.
Caption: Logical relationship of a PROTAC utilizing an octaethylene glycol linker.
Bioconjugation and Surface Functionalization
Octaethylene glycol is widely used as a bioconjugation agent to attach biologically active molecules to other molecules or surfaces. This is particularly useful in the development of biosensors, microarrays, and biocompatible materials. Surface functionalization with OEG can:
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Improve Biocompatibility : Modifying a material's surface with OEG reduces non-specific protein adsorption and cell adhesion.
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Create Hydrophilic Surfaces : It imparts a hydrophilic character to otherwise hydrophobic surfaces, which is crucial for many biological applications.
Hydrogel Formation
As a crosslinker, octaethylene glycol is used to form PEG hydrogels. These three-dimensional polymer networks can encapsulate a large amount of water and are highly biocompatible. Their properties can be tuned for specific applications in:
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Tissue Engineering : Serving as scaffolds that support cell growth and tissue regeneration.
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Controlled Drug Release : Encapsulating therapeutic agents that are released in a sustained manner as the hydrogel degrades.
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Wound Healing : Providing a moist environment and a barrier against infection.
Experimental Protocols
Detailed methodologies are critical for reproducible research. While the direct synthesis of octaethylene glycol is a specialized industrial process, protocols for its purification and the synthesis of its derivatives are highly relevant for laboratory settings.
Protocol 1: Purification of Aqueous Ethylene Glycols
Adapted from Washabaugh & Collins (1983)
This protocol is designed to remove common impurities such as aldehydes, peroxides, and metal ions from reagent-grade ethylene glycols.
Methodology:
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Reduction : Dissolve sodium borohydride (NaBH₄) in the aqueous ethylene glycol solution to a final concentration of 1 mg/mL. Stir the solution for 24 hours in the dark at 4 °C to reduce aldehyde and peroxide contaminants.
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Column Chromatography : Prepare a series of chromatography columns. A typical train includes:
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An initial column of a strong cation exchanger (e.g., Dowex 50W-X8, H⁺ form).
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A second column of a strong anion exchanger (e.g., Dowex 1-X8, formate form).
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A third column containing a mixed-bed ion exchanger.
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A final column of activated charcoal to remove UV-absorbing organic impurities.
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Elution : Pass the NaBH₄-treated glycol solution through the column train at a controlled flow rate.
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Filtration and Storage : Filter the purified solution through a 0.45-micron filter to remove any particulate matter. Store the final product under a nitrogen atmosphere in acid-washed, dark glass bottles to ensure stability.
Protocol 2: Synthesis of a Heterobifunctional OEG Derivative
Adapted from Wawro et al. (2016) for the synthesis of Octa(ethylene glycol) p-toluenesulfonate
This chromatography-free method details the synthesis of a monotosylated OEG, a versatile intermediate for further chemical modifications. The workflow involves several protection and activation steps.
